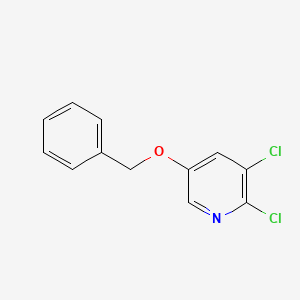

![molecular formula C6H4BrN3 B573004 6-溴-1H-咪唑并[4,5-c]吡啶 CAS No. 1312440-90-6](/img/structure/B573004.png)

6-溴-1H-咪唑并[4,5-c]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

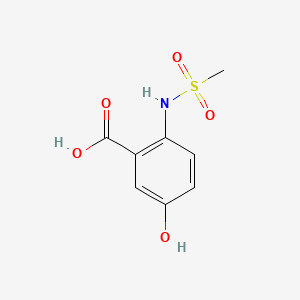

“6-bromo-1H-imidazo[4,5-c]pyridine” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridines are an important family of heterocyclic compounds, and their derivatives possess various pharmacological properties .

Synthesis Analysis

The synthesis of imidazopyridine derivatives has been reported in several studies. For instance, a series of novel imidazo[4,5-b]pyridine derivatives were synthesized and their structures were characterized by NMR spectroscopy, mass spectrometry, and elemental analysis . Another study reported the synthesis of imidazopyridine derivatives using palladium-catalyzed coupling reaction (Suzuki reaction), and the Vilsmeier-Haack reaction .Molecular Structure Analysis

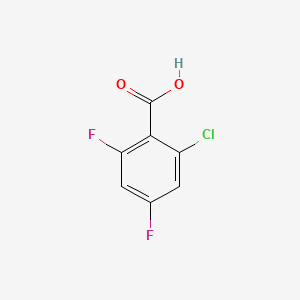

The molecular structure of “6-bromo-1H-imidazo[4,5-c]pyridine” consists of an imidazole ring fused with a pyridine moiety . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . The collective results of biochemical and biophysical properties foreground their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc .Physical and Chemical Properties Analysis

The physical and chemical properties of “6-bromo-1H-imidazo[4,5-c]pyridine” include a molecular weight of 212.05 . It is a solid at room temperature .科学研究应用

γ-氨基丁酸A受体调节剂

稠合的咪唑并吡啶杂环体系与嘌呤的结构相似性促使人们进行生物学研究,以评估其潜在的治疗意义 . 它们在许多疾病中起着至关重要的作用。 它们作为γ-氨基丁酸A受体正向变构调节剂的第一个生物活性的发现揭示了它们的药用潜力 .

质子泵抑制剂

发现包括6-溴-1H-咪唑并[4,5-c]吡啶在内的咪唑并吡啶类化合物具有质子泵抑制剂的作用 . 这些化合物可用于减少胃酸的产生,这有助于治疗胃食管反流病(GERD)和胃溃疡等疾病 .

芳香化酶抑制剂

这些化合物也被发现具有芳香化酶抑制剂的作用 . 芳香化酶是一种在雌激素生物合成中起关键作用的酶。 抑制这种酶对治疗乳腺癌等雌激素依赖性疾病有益 .

抗炎药

咪唑并吡啶类化合物已被开发为非甾体抗炎药 (NSAID) . 这些化合物可以帮助减少体内的炎症和疼痛 .

抗菌剂

6-溴-2-苯基-3H-咪唑并[4,5-b]吡啶是6-溴-1H-咪唑并[4,5-c]吡啶的衍生物,其抗菌特性已得到研究 . 该化合物及其区域异构体在对抗各种微生物感染方面显示出潜力

未来方向

The future directions for “6-bromo-1H-imidazo[4,5-c]pyridine” could involve further exploration of its pharmacological properties and potential therapeutic applications. Given its structural resemblance to purines and its ability to influence many cellular pathways, it could be a promising candidate for drug discovery .

作用机制

Target of Action

Imidazole-containing compounds, which include 6-bromo-1h-imidazo[4,5-c]pyridine, have been reported to have a broad range of biological and pharmacological activities . These compounds have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazopyridine derivatives, which include 6-bromo-1h-imidazo[4,5-c]pyridine, have been reported to exert their activity by intercalating into dsdna . This interaction with DNA can lead to changes in the genetic material of the cells, potentially leading to the observed biological effects.

Biochemical Pathways

Imidazopyridine derivatives have been reported to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Pharmacokinetics

Thus, this moiety helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

Imidazopyridine derivatives have been reported to have a broad range of biological and pharmacological activities . These compounds have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

Imidazopyridine and its derivatives have been extensively studied as potential inhibitors of acid corrosion because of their inhibition properties at relatively low concentrations in a highly corrosive environment, as well as their low toxicity and extensive biological and pharmaceutical activities .

属性

IUPAC Name |

6-bromo-3H-imidazo[4,5-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-6-1-4-5(2-8-6)10-3-9-4/h1-3H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOVHWCIWRDULB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=C1Br)NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90732545 |

Source

|

| Record name | 6-Bromo-3H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312440-90-6 |

Source

|

| Record name | 6-Bromo-3H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-1H-imidazo[4,5-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

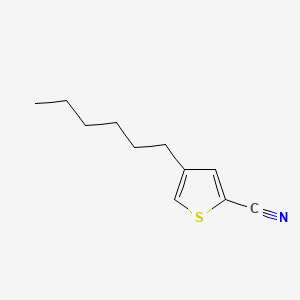

![4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B572930.png)

![cis-Tert-butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B572932.png)

![1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride](/img/structure/B572937.png)